molecular formula C4H12IN B1380552 Butylamine Hydroiodide CAS No. 36945-08-1

Butylamine Hydroiodide

Cat. No.: B1380552
CAS No.: 36945-08-1
M. Wt: 201.05 g/mol
InChI Key: CALQKRVFTWDYDG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Butylamine Hydroiodide plays a significant role in biochemical reactions, particularly in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) and solar cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to hinder the growth of 3D-perovskite grains, thereby decreasing the roughness of films . This interaction is crucial for improving the efficiency and stability of perovskite solar cells.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to improve the operational stability of LED devices by incorporating into perovskite layers . This incorporation leads to enhanced cell signaling and gene expression, ultimately improving the performance of the devices.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their activity and function . This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, ensuring its efficacy in long-term applications . Degradation of the compound can lead to reduced effectiveness and potential adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved cellular function and enhanced metabolic activity . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For instance, this compound can modulate the activity of enzymes involved in energy production and biosynthesis, thereby altering the metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and effectiveness in various applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed, enhancing its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylamine Hydroiodide can be synthesized through the reaction of butylamine with hydroiodic acid. The reaction typically involves mixing butylamine with an aqueous solution of hydroiodic acid under controlled temperature conditions to form this compound as a white crystalline solid .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, concentration, and purity of reactants to ensure high yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Butylamine Hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and other nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various butylamine derivatives .

Properties

IUPAC Name

butan-1-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-2-3-4-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALQKRVFTWDYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36945-08-1
Record name Butylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does butylamine hydroiodide interact with perovskite materials and what are the downstream effects?

A1: this compound can passivate surface defects in perovskite films, specifically those induced by iodine vacancies. [] This passivation occurs through the formation of an ultrathin 2D perovskite layer on the surface of the 3D bulk perovskite. [] This interaction leads to a significant reduction in reverse bias dark current density (Jdark) in perovskite photodiodes. [] Additionally, it enhances photoresponse, particularly under low light conditions, contributing to improved specific detectivity. []

Q2: Are there stability concerns associated with this compound in perovskite solar cells?

A3: While this compound can improve certain performance aspects of perovskite solar cells, studies show that devices incorporating 3-guanidinopropanoic acid (GPA) as the organic spacer demonstrate enhanced stability compared to those using this compound. [] This difference is observed under various conditions, including illumination, thermal stress, storage, and humidity. [] This suggests that while this compound can be utilized in perovskite solar cells, alternative organic spacers like GPA might offer superior long-term stability.

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